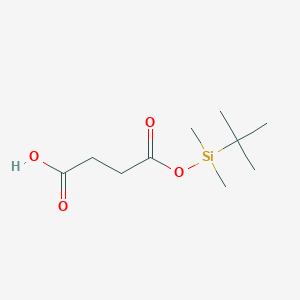

O-(tert-Butyl-dimethylsilyl)succinic acid

Beschreibung

O-(tert-Butyl-dimethylsilyl)succinic acid (CAS: 885519-54-0) is a chemically modified derivative of succinic acid, where a tert-butyl-dimethylsilyl (TBDMS) group is attached to one of the hydroxyl oxygen atoms of the succinic acid backbone. This modification introduces steric bulk and hydrophobicity, altering its physicochemical properties compared to unmodified succinic acid. The TBDMS group is commonly used in organic synthesis as a protecting group for hydroxyl or carboxyl functionalities, enhancing stability during reactions or modifying solubility . While succinic acid itself is a key intermediate in the Krebs cycle and widely utilized in food, pharmaceutical, and polymer industries, the silylated derivative is primarily employed in specialized synthetic applications, such as controlled-release reactions or as a precursor for hydrophobic intermediates .

Eigenschaften

IUPAC Name |

4-[tert-butyl(dimethyl)silyl]oxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O4Si/c1-10(2,3)15(4,5)14-9(13)7-6-8(11)12/h6-7H2,1-5H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFHEVRPYUXVLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646193 | |

| Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-54-0 | |

| Record name | 1-[(1,1-Dimethylethyl)dimethylsilyl] butanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of O-(tert-Butyl-dimethylsilyl)succinic acid typically involves the reaction of succinic anhydride with tert-butyl-dimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

Succinic anhydride+tert-Butyl-dimethylsilyl chloride→O-(tert-Butyl-dimethylsilyl)succinic acid

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the silyl-protected carboxyl group.

Reduction: The compound can be reduced to form the corresponding alcohol or aldehyde derivatives.

Substitution: The tert-butyl-dimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products:

Oxidation: Products include silyl-protected succinic acid derivatives.

Reduction: Products include silyl-protected alcohols or aldehydes.

Substitution: Products include various silyl-protected derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Protecting Group in Synthesis

O-(tert-Butyl-dimethylsilyl)succinic acid is utilized as a protecting group for alcohols and carboxylic acids during multi-step organic syntheses. This application is crucial when selective functionalization is required. The TBDMS group can be easily removed under mild conditions, allowing for the subsequent transformation of other functional groups without interference.

Synthesis of Complex Molecules

The compound plays a vital role in synthesizing complex natural products and pharmaceuticals. For instance, it has been employed in the synthesis of various bioactive compounds where selective protection and deprotection strategies are necessary to achieve desired molecular architectures.

| Application | Description |

|---|---|

| Protecting Group | Shields hydroxyl groups during multi-step syntheses |

| Synthesis of Natural Products | Used in constructing complex molecules with multiple functional groups |

Drug Development

In drug development, this compound is utilized to modify drug candidates to improve their pharmacokinetic properties. By altering solubility and stability through silylation, researchers can enhance bioavailability and reduce toxicity.

Enzyme Inhibition Studies

The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, studies have shown that derivatives of this compound can selectively inhibit enzymes such as succinate dehydrogenase, which plays a role in the tricarboxylic acid cycle.

| Biochemical Application | Impact |

|---|---|

| Drug Modification | Enhances solubility and stability of drug candidates |

| Enzyme Inhibition | Potential to inhibit key metabolic enzymes |

Case Study: Synthesis of Antiviral Agents

A notable study demonstrated the use of this compound in synthesizing antiviral agents targeting RNA viruses. The TBDMS group facilitated selective reactions that led to the formation of complex antiviral scaffolds, significantly improving yields compared to traditional methods.

Case Study: Anticancer Research

In anticancer research, derivatives of this compound were synthesized to evaluate their efficacy against cancer cell lines. The modification improved the compounds' interactions with biological targets, leading to enhanced anticancer activity.

Wirkmechanismus

The mechanism of action of O-(tert-Butyl-dimethylsilyl)succinic acid involves the protection of carboxyl groups through the formation of a stable silyl ether. This protection prevents unwanted reactions at the carboxyl group during synthetic processes. The tert-butyl-dimethylsilyl group can be selectively removed under mild conditions, allowing for the subsequent functionalization of the carboxyl group.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Differences

The TBDMS group in O-(tert-Butyl-dimethylsilyl)succinic acid distinguishes it from structurally related dicarboxylic acids. Below is a comparative analysis with key analogs:

Solubility and Polarity

The TBDMS group significantly reduces polarity, making O-(TBDMS)succinic acid insoluble in polar solvents like water but soluble in nonpolar solvents (e.g., hexane). In contrast, unmodified succinic acid is highly water-soluble due to hydrogen bonding but insoluble in hexane .

| Compound | Water Solubility | Hexane Solubility |

|---|---|---|

| Succinic acid | High | Insoluble |

| O-(TBDMS)succinic acid | Low | Soluble |

| Glutaric acid | Moderate | Insoluble |

Key Research Findings

- Synthesis Challenges : The introduction of the TBDMS group requires precise reaction conditions to avoid undesired side reactions, such as over-silylation or degradation of the carboxyl groups .

- Thermal Stability : The TBDMS group enhances thermal stability compared to unmodified succinic acid, making it suitable for high-temperature reactions .

Biologische Aktivität

O-(tert-Butyl-dimethylsilyl)succinic acid (TBDMS-succinic acid) is a derivative of succinic acid, modified with a tert-butyldimethylsilyl (TBDMS) group. This modification enhances its stability and solubility, making it a valuable compound in various biochemical applications. This article examines the biological activity of TBDMS-succinic acid, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

TBDMS-succinic acid is synthesized through the reaction of succinic acid with tert-butyldimethylsilyl chloride in the presence of a base. The resulting compound exhibits increased hydrophobicity and stability compared to its parent compound, succinic acid. The chemical structure can be represented as follows:

This modification allows for enhanced interaction with biological membranes and improved bioavailability.

1. Inhibition of Enzymatic Activity

Research has indicated that TBDMS-succinic acid may inhibit specific enzymes involved in metabolic pathways. For instance, similar compounds have been shown to affect the activity of succinate dehydrogenase (SDH), an enzyme critical in the tricarboxylic acid (TCA) cycle. Inhibition of SDH can lead to alterations in cellular metabolism and energy production, which may have implications in conditions such as cancer and metabolic disorders .

2. Anti-inflammatory Effects

Preliminary studies suggest that TBDMS-succinic acid may possess anti-inflammatory properties. Compounds structurally related to succinic acid have been observed to modulate inflammatory responses by influencing cytokine production in macrophages. This modulation is significant as it can lead to reduced tissue damage during inflammatory responses .

3. Neuroprotective Effects

There is emerging evidence that TBDMS-succinic acid could exhibit neuroprotective effects. Similar derivatives have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. These effects are critical in neurodegenerative diseases where oxidative damage plays a significant role .

The biological activity of TBDMS-succinic acid is largely attributed to its ability to interact with various biological targets:

- Metabolic Pathways : By inhibiting enzymes like SDH, TBDMS-succinic acid can alter metabolic fluxes within cells, potentially leading to decreased ATP production and increased lactate levels.

- Cytokine Regulation : The compound may influence the expression of pro-inflammatory cytokines such as IL-1β and TNF-α, which are crucial mediators in inflammatory pathways.

- Oxidative Stress Modulation : TBDMS-succinic acid may enhance antioxidant defenses within cells, providing protection against reactive oxygen species (ROS).

Case Studies

Several studies have explored the effects of TBDMS-succinic acid and related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.